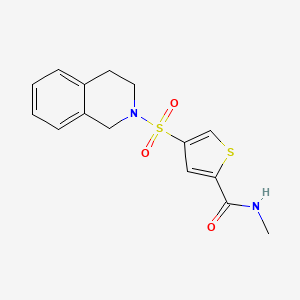
4-(3,4-二氢-2(1H)-异喹啉基磺酰基)-N-甲基-2-噻吩甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-Dihydro-2(1H)-isoquinolinylsulfonyl)-N-methyl-2-thiophenecarboxamide is a compound of interest due to its structural complexity and potential applications in various fields of chemistry and pharmacology. The compound consists of an isoquinoline moiety sulfonylated at one end and linked to a thiophene carboxamide at the other, introducing a unique set of chemical and physical properties.
Synthesis Analysis
The synthesis of such compounds often involves multi-step reactions, starting with the formation of the isoquinoline core, followed by sulfonylation, and finally, linkage to the thiophenecarboxamide moiety. A study by Liu et al. (1995) explores the synthesis and antitumor activity of similar isoquinoline derivatives, providing insight into potential synthetic pathways and the chemical reactivity of such compounds (Liu, M.‐C., Lin, T., Penketh, P., & Sartorelli, A. C. (1995)).
Molecular Structure Analysis
The molecular structure of 4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-methyl-2-thiophenecarboxamide is characterized by its heterocyclic components and the sulfonyl linkage, which may influence its electronic and spatial configuration. Cunico et al. (2016) discuss the crystal structures of related compounds, which could provide a basis for understanding the structural aspects of this compound (Cunico, W., Ferreira, M. D. L. G., Wardell, J., & Wardell, S. (2016)).
Chemical Reactions and Properties
The chemical reactivity of this compound is likely influenced by the electron-withdrawing sulfonyl group and the electron-rich thiophene ring. Zhu et al. (2016) describe a cascade halosulfonylation reaction involving similar sulfonyl-containing compounds, which could shed light on the types of chemical transformations this compound might undergo (Zhu, Y.-L., Jiang, B., Hao, W.-J., Wang, A.‐F., Qiu, J.-K., Wei, P., Wang, D.-c., Li, G., & Tu, S. (2016)).
Physical Properties Analysis
The physical properties such as solubility, melting point, and stability of 4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-N-methyl-2-thiophenecarboxamide would be influenced by its molecular structure. The presence of both hydrophobic (isoquinoline and thiophene rings) and hydrophilic (sulfonyl group) parts suggests a compound with complex solubility characteristics.
Chemical Properties Analysis
The compound's chemical properties, including acidity/basicity, reactivity with nucleophiles and electrophiles, and potential for redox reactions, are pivotal for its applications in synthesis and drug design. The work by Grunewald et al. (2005) on similar sulfonyl-containing inhibitors offers insights into the chemical behavior of sulfonyl groups in biological systems (Grunewald, G. L., Romero, F. A., & Criscione, K. R. (2005)).
科学研究应用
合成和改性
对异喹啉衍生物及其相关化合物的合成和改性研究提供了对这类分子的化学多功能性和潜在生物学应用的见解。例如,各种取代的异喹啉-1-甲醛硫代半氨基甲腙的合成被评估为抗肿瘤活性,展示了该化合物在开发潜在癌症疗法中的重要性 (刘等人,1995)。这些发现突出了该化合物在合成具有显著生物活性的衍生物中的用途。
此外,芳香磺酰胺类碳酸酐酶抑制剂的开发探索了该化合物在抑制与各种生理和病理过程相关的酶中的作用 (Supuran 等人,2013)。这项研究强调了该化合物在设计针对特定酶的抑制剂方面的潜力。
生物活性和应用
对生物活性的探索,例如抑制细胞毒性 T 淋巴细胞介导的裂解和细胞增殖,表明蛋白激酶 C 参与淋巴细胞功能,表明该化合物与免疫学研究和潜在治疗应用相关 (Juszczak 和 Russell,1989)。该研究方面为理解免疫反应的分子机制以及制定调节这些过程以获得治疗益处的策略奠定了基础。
此外,从衍生物合成可溶性聚酰亚胺,突出了材料科学的进步,展示了该化合物超越生物应用的用途,可能影响包括电子和涂料在内的各个行业 (Imai 等人,1984)。这拓宽了应用范围,展示了该化合物在促进生命科学和材料科学进步中的多功能性。
作用机制
未来方向
属性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-16-15(18)14-8-13(10-21-14)22(19,20)17-7-6-11-4-2-3-5-12(11)9-17/h2-5,8,10H,6-7,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIDDJGZSBMTRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CS1)S(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-methylthiophene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl [(6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5546459.png)
![4-(1H-imidazol-2-yl)-1-[3-(3-pyrrolidinyl)benzoyl]piperidine dihydrochloride](/img/structure/B5546465.png)
![8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546472.png)
![N-{(3S*,4R*)-1-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5546473.png)

![diisopropyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate](/img/structure/B5546487.png)
![3-{[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]carbonyl}phenol](/img/structure/B5546489.png)

![2-{1-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5546502.png)
![ethyl [(6-methoxy-4-methyl-2-quinazolinyl)thio]acetate](/img/structure/B5546524.png)
![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5546530.png)
![4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-2,3,6-trimethylquinoline](/img/structure/B5546532.png)
![8-(6-fluoro-4-methyl-2-quinolinyl)-2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546540.png)
![N-(cis-4-aminocyclohexyl)-6-(4-fluorophenyl)-7-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5546555.png)